molecular formula C29H30N2O6 B3030835 Cholecystokinin-33 (human) CAS No. 96827-04-2

Cholecystokinin-33 (human)

Cat. No.: B3030835
CAS No.: 96827-04-2
M. Wt: 502.6 g/mol
InChI Key: FPUNBFZNOBAEHZ-RPBOFIJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholecystokinin-33 (human) is a 33-amino acid gastrointestinal peptide hormone, identified as the predominant molecular form of cholecystokinin in both human plasma and intestinal tissue . This form is essential for physiological research due to its species-specific prevalence and distinct bioactivity profile. In studies on feeding behavior, CCK-33 potently inhibits food intake by both reducing meal size and prolonging the subsequent intermeal interval, demonstrating a more comprehensive satiety effect compared to the shorter CCK-8 fragment . Research indicates that these feeding behaviors are regulated at specific gastrointestinal sites, with the area supplied by the cranial mesenteric artery being a key site of action for CCK-33 . Beyond satiety, CCK-33 is a potent stimulator of pancreatic exocrine secretion, with a molar potency nearly equivalent to that of CCK-8 in provoking pancreatic protein output, making it a crucial hormone for digestion studies . It also induces gallbladder contraction, and standardized, slow infusions of CCK-33 are used in quantitative cholescintigraphy to assess gallbladder ejection fraction in clinical research . This product is presented for research applications only, including investigations into metabolic pathways, gastrointestinal physiology, and central nervous system functions. It is strictly for in vitro and animal research use in laboratory settings. Not for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

benzyl (3S)-3-[[(2R)-1-methoxy-3-(2-methoxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-35-26-15-9-8-13-22(26)16-24(28(33)36-2)30-27(32)25-17-21-12-6-7-14-23(21)18-31(25)29(34)37-19-20-10-4-3-5-11-20/h3-15,24-25H,16-19H2,1-2H3,(H,30,32)/t24-,25+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUNBFZNOBAEHZ-RPBOFIJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)OC)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@H](C(=O)OC)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholecystokinin-33 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: In an industrial setting, the production of cholecystokinin-33 can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), which separates the desired product from impurities .

Chemical Reactions Analysis

Key Structural Characteristics

FeatureDescription
Amino Acid Sequence 33 residues with a sulfated tyrosine at position 27 (TyrSO₃H) .
C-terminal Sequence Shared with gastrin (-Gly-Trp-Met-Asp-Phe-NH₂), enabling receptor cross-talk .
Sulfation Critical for CCK1 receptor activation; non-sulfated forms bind weakly .

Tyrosine Sulfation

  • Reaction : Sulfation of Tyr27 via tyrosylprotein sulfotransferase using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) .

  • Impact : Increases CCK-33’s affinity for CCK1R by ~100-fold .

Carboxyamidation

  • Reaction : C-terminal amidation by peptidylglycine α-amidating monooxygenase (PAM) .

  • Impact : Stabilizes the peptide and enhances receptor binding .

Receptor Binding and Signaling

CCK-33 interacts with two G protein-coupled receptors:

Table 1: CCK Receptor Binding Profiles

ReceptorKey LigandsAffinity (Sulfated vs. Non-sulfated)Signaling Pathway
CCK1R CCK-33, CCK-8 (sulfated)1000-fold higher for sulfated CCK Gαq/11 → PLCβ → IP₃/DAG
CCK2R Gastrin, CCK-33 (non-sulfated)Equal affinity for sulfated/non-sulfated Gαq/11 and Gαs
  • Key Interaction : The sulfated Tyr27 inserts into a hydrophobic pocket in CCK1R, enabling high-affinity binding .

  • Downstream Effects : Pancreatic enzyme secretion, gallbladder contraction, and satiety signaling .

Prohormone Convertase Cleavage

  • Reaction : ProCCK is cleaved by prohormone convertase 1/3 in intestinal I-cells to generate CCK-33 .

  • Tissue-Specific Forms : Neurons primarily process CCK-33 into CCK-8 via prohormone convertase 2 .

Plasma Stability

  • Half-Life : ~2–3 minutes due to rapid cleavage by neutral endopeptidases (e.g., neprilysin) .

  • Degradation Products : CCK-22, CCK-12, and CCK-8, which retain partial bioactivity .

Table 2: Bioactivity of Human CCK Isoforms

IsoformSulfation StatusReceptor SpecificityPancreatic Enzyme Secretion (Relative Efficacy)
CCK-58 SulfatedCCK1R > CCK2R100% (reference)
CCK-33 SulfatedCCK1R95%
CCK-8 SulfatedCCK1R/CCK2R85%
CCK-5 Non-sulfatedCCK2R<10%

Synthetic and Analytical Challenges

  • Synthesis Complexity : Multi-step solid-phase synthesis with orthogonal protection strategies required for Tyr sulfation .

  • Analytical Methods :

    • HPLC : Separates sulfated/non-sulfated isoforms .

    • Mass Spectrometry : Detects post-translational modifications (e.g., sulfation, amidation) .

Scientific Research Applications

Gastrointestinal Physiology

Role in Digestion:
CCK-33 is primarily known for its role in stimulating digestive processes. It promotes pancreatic enzyme secretion and gallbladder contraction, facilitating the digestion of fats and proteins. Studies have demonstrated that both CCK-33 and its shorter form, CCK-8, increase pancreatic blood flow and enzyme output in a dose-dependent manner. This effect is crucial for efficient digestion and nutrient absorption .

Regulation of Gastrin Secretion:
Research indicates that CCK-33 plays a role in regulating gastrin secretion, which is vital for gastric acid production. In human studies, the administration of CCK antagonists has shown to alter meal-stimulated gastrin release, suggesting that CCK-33 may modulate gastric functions indirectly through its effects on gastrin .

Neuropsychiatric Disorders

Anxiety and Panic Disorders:
CCK receptors (CCK1R and CCK2R) are implicated in the modulation of anxiety and panic responses. The presence of CCK-33 in the brain suggests it may influence emotional regulation. Clinical studies have explored the use of CCK2 receptor antagonists as potential treatments for panic disorder, showing varying degrees of efficacy . For instance, the antagonist L-365,260 demonstrated some success in reducing panic responses when administered before CCK-4 injections .

Cognitive Functions:
CCK-33 is also linked to cognitive processes such as memory. Animal studies suggest that disrupting the CCK system can adversely affect memory retention, highlighting its potential role in cognitive health . This opens avenues for exploring CCK-based therapies for neurodegenerative diseases or cognitive impairments.

Therapeutic Applications

Drug Development:
The structural insights into CCK receptors have prompted drug design targeting these pathways. Agonists and antagonists specific to CCK receptors are being investigated for their potential to treat metabolic disorders like obesity and neuropsychiatric conditions such as anxiety . The development of small-molecule agonists that selectively activate CCK1R or CCK2R could lead to new therapeutic strategies that leverage the biological actions of CCK-33.

Clinical Trials:
Several clinical trials are underway to assess the efficacy of drugs targeting the CCK system for various conditions. These include trials focusing on appetite regulation and weight management, where CCK's role in satiety signaling is critical .

Data Summary Table

Application AreaKey FindingsReferences
Gastrointestinal PhysiologyStimulates pancreatic enzyme secretion; regulates gastrin release
Neuropsychiatric DisordersInvolved in anxiety modulation; potential target for panic disorder therapy
Therapeutic ApplicationsDrug design targeting CCK receptors; ongoing clinical trials

Case Studies

  • Gastric Acid Regulation:
    A study involving the administration of a CCK antagonist showed significant alterations in gastrin levels post-meal, indicating a direct role of CCK-33 in gastric acid regulation .
  • Panic Disorder Treatment:
    Clinical trials with the CCK2 receptor antagonist L-365,260 demonstrated reduced panic responses in patients when administered shortly before exposure to panic-inducing stimuli .
  • Cognitive Impact Analysis:
    Research on knockout mice lacking functional CCK receptors revealed deficits in memory tasks, underscoring the importance of CCK-33 in cognitive functions .

Mechanism of Action

Cholecystokinin-33 is part of a family of regulatory peptides that includes cholecystokinin-58, cholecystokinin-22, and cholecystokinin-8. These peptides share a common C-terminal sequence but differ in their length and biological activity. Cholecystokinin-33 is unique in its ability to stimulate both pancreatic enzyme secretion and gallbladder contraction, whereas other forms may have more specialized functions .

Comparison with Similar Compounds

Molecular Forms of CCK

Property CCK-33 CCK-8 CCK-58 CCK-22
Length 33 amino acids 8 amino acids 58 amino acids 22 amino acids
Abundance in Humans 51–57% (plasma/intestinal tissue) <5% (minor form) 11–18% (plasma/intestinal tissue) 30–34% (plasma/intestinal tissue)
Receptor Affinity High affinity for CCK1R and CCK2R Binds both CCK1R and CCK2R Preferentially binds CCK1R Not well characterized
Key Functions Satiety, gallbladder contraction Acute satiety, pain modulation Endocrine regulation (rats) Unknown
Species Specificity Predominant in humans, pigs, dogs Ubiquitous Predominant in cats Minor form in humans

Data compiled from

Pharmacological and Functional Differences

CCK-33 vs. CCK-8
  • Site Specificity :

    • In male rats, CCK-33 reduces meal size (MS) and increases satiety ratio (SR) only when infused into the cranial mesenteric artery (CMA), which supplies the small intestine. In contrast, CCK-8 acts broadly via both the celiac artery (CA, stomach/duodenum) and CMA .
    • Example: Infusion of 0.25 nmol/kg CCK-33 into CMA reduced MS by 35% (p<0.05), while CCK-8 reduced MS by 40–50% via both arteries .
  • Metabolic Stability :

    • In dogs, CCK-8 is partially inactivated by hepatic transit (reduced pancreatic enzyme secretion by 22–48% ), whereas CCK-33 remains fully active regardless of administration route .
  • Bioactivity: Sulfated CCK-33 is 12.5 times more potent than its non-sulfated form in stimulating pancreatic protein secretion . CCK-8 and CCK-33 exhibit similar potency in reducing food intake, but CCK-33 has a longer duration of action due to its larger size .
CCK-33 vs. CCK-58
  • Species Variation :

    • CCK-58 is the primary endocrine form in rats , while CCK-33 dominates in humans and pigs .
    • In cats, CCK-58 constitutes >70% of intestinal CCK, compared to 18% in humans .
  • Functional Roles :

    • CCK-58 regulates intermeal interval (IMI) in rats via CMA, whereas CCK-33 primarily modulates MS .

Structural and Receptor Interactions

  • Sulfation Dependency: The sulfated Tyr27 residue in CCK-33 is critical for binding to CCK1R (gallbladder/pancreas) and CCK2R (brain/gastric mucosa). Non-sulfated CCK-33 retains only 8% of the sulfated form’s activity . In contrast, CCK-8 retains partial activity even without sulfation .
  • Receptor Distribution: CCK-33 binds both CCK1R and CCK2R, while CCK-58 shows preferential affinity for CCK1R .

Species-Specific Release Patterns

Species CCK-33 Release Post-Meal Primary CCK Form
Human 5 minutes CCK-33
Pig 20 minutes CCK-33
Dog 120 minutes CCK-33
Cat Not applicable CCK-58

Data from

Biological Activity

Cholecystokinin-33 (CCK-33) is a significant gastrointestinal hormone involved in various physiological processes, including digestion, satiety, and pancreatic function. This article explores the biological activity of CCK-33 based on extensive research findings, highlighting its mechanisms of action, effects on pancreatic secretion, and implications in clinical settings.

Overview of Cholecystokinin

Cholecystokinin (CCK) is a peptide hormone produced by the enteroendocrine cells in the gastrointestinal tract. It exists in several forms, with CCK-33 being one of the larger molecular variants. CCK plays a crucial role in stimulating gallbladder contraction and pancreatic enzyme secretion, thus facilitating digestion.

CCK exerts its effects through specific receptors known as CCK1R and CCK2R. These receptors are distributed throughout the gastrointestinal tract and central nervous system, mediating various physiological responses:

  • CCK1R : Primarily involved in digestive processes such as gallbladder contraction and pancreatic enzyme secretion.
  • CCK2R : Associated with central nervous system functions, including appetite regulation and anxiety responses.

The binding of CCK to these receptors activates G-protein signaling pathways that lead to physiological changes such as increased enzyme secretion and enhanced feelings of fullness after meals.

1. Pancreatic Secretion

Research indicates that CCK-33 significantly stimulates pancreatic protein secretion in a dose-dependent manner. A study demonstrated that synthetic human CCK-33 increased pancreatic blood flow and protein output similarly to CCK-8, with a relative potency of 0.92 compared to CCK-8 .

Study CCK Variant Effect on Pancreatic Secretion Potency Relative to CCK-8
CCK-33Increased protein secretion0.92
CCK-8Increased blood flow-

2. Role in Satiation

CCK is well-documented for its role in promoting satiation. A systematic review found that both physiological and pharmacological doses of CCK significantly enhance sensations of fullness post-meal . The rapid release of CCK into the bloodstream occurs approximately 15 minutes after eating, with levels peaking significantly higher than fasting levels .

3. Bioactivity in Plasma

Studies using bioassays have identified multiple molecular forms of CCK in human plasma, including an abundant form associated with CCK-33. This form plays a vital role in regulating gallbladder contraction and pancreatic enzyme release during digestion .

Study on Satiation Response

A notable study investigated the effects of intravenous infusions of CCK on food intake among participants. It was found that administering CCK resulted in a significant reduction in food intake, suggesting its potential therapeutic application for obesity management .

Clinical Implications

Research has also explored the implications of altered CCK signaling in conditions such as anxiety disorders. The presence of elevated levels of certain CCK variants may correlate with heightened anxiety responses, indicating a complex interplay between gastrointestinal hormones and mental health .

Q & A

Basic Research Questions

Q. What distinguishes the physiological effects of CCK-33 from CCK-8 in regulating feeding behaviors?

  • Answer : CCK-33 exhibits gastrointestinal site specificity, reducing meal size (MS) and increasing satiety ratio (SR) when infused into the cranial mesenteric artery (CMA), which supplies the small intestine. In contrast, CCK-8 reduces MS and prolongs intermeal intervals (IMI) regardless of administration site (celiac artery [CA] or CMA) . This suggests CCK-33’s effects depend on localized receptor interactions in the small intestine, whereas CCK-8 acts via broader pathways. Experimental validation requires site-specific arterial infusions (e.g., CA vs. CMA) and BioDAQ monitoring of feeding parameters .

Q. How is CCK-33’s site specificity experimentally validated in vivo?

  • Answer : Surgical implantation of catheters into the CA or CMA allows targeted peptide infusion. Post-surgical validation includes dye injection (e.g., methyl blue) to confirm catheter placement and post-mortem latex infusion to verify gastrointestinal staining . Data collection using BioDAQ systems ensures precise measurement of MS, IMI, and SR, with meal criteria defined as ≥0.2 g consumption and non-feeding behaviors ≥15 minutes .

Q. What is the physiological relevance of CCK-33 as the predominant circulating form in humans?

  • Answer : CCK-33 constitutes ~51% of fasting and ~57% of postprandial plasma CCK in humans, compared to lower abundances of CCK-58 and CCK-22 . Its stability and prolonged half-life likely enhance its role in postprandial satiety and gallbladder contraction. Studies using sequence-specific radioimmunoassays (RIAs) after tryptic cleavage are critical to avoid over/underestimating CCK-33 levels in plasma .

Advanced Research Questions

Q. How do structural differences between CCK-33 and shorter isoforms influence receptor binding and metabolic stability?

  • Answer : The extended N-terminal region of CCK-33 enhances hepatic evasion compared to CCK-8, which undergoes ~59% first-pass extraction . Sulfation of tyrosine residues in CCK-8 reduces hepatic uptake, while CCK-33’s conformational stability in aqueous environments (e.g., β- and γ-turns around Gly-Trp-Met-Asp) promotes receptor affinity . Computational modeling (e.g., Metropolis algorithms) and fluorescence-transfer measurements can map peptide folding and receptor interactions .

Q. What methodological strategies resolve contradictions in reported abundances of CCK isoforms across species?

  • Answer : Species-specific assays are essential. For example, CCK-58 predominates in feline intestines but is minor in humans . Discrepancies arise from assay specificity: RIAs targeting the C-terminal amidated/sulfated region (e.g., residues 26–33) avoid cross-reactivity with unsulfated fragments. Chromatography paired with enzyme cleavage (e.g., trypsin) improves isoform discrimination .

Q. How can researchers optimize experimental designs to study CCK-33’s role in metabolic disorders?

  • Answer : Key considerations include:

  • Dose-response curves : Test multiple doses (e.g., 0.05–0.25 nmol/kg) to identify thresholds for MS and IMI modulation .
  • Control for circadian rhythms : Administer peptides during the dark cycle in nocturnal rodents to mimic natural feeding patterns .
  • Statistical rigor : Use mixed-model ANOVA with Bonferroni correction for repeated measures and dose-dependent effects .

Q. What factors contribute to variability in CCK-33’s satiety effects across studies?

  • Answer : Variability may stem from:

  • Route of administration : Intra-arterial infusions (CA vs. CMA) yield site-specific outcomes, whereas systemic injections dilute localized effects .
  • Baseline normalization : Pre-experimental habituation (2+ weeks) and saline-control comparisons ensure stable feeding baselines .
  • Peptide purity : Synthetic CCK-33 must be validated via mass spectrometry to confirm sulfation and avoid truncated isoforms .

Methodological Guidance

Q. What protocols ensure reproducible CCK-33 infusion studies in rodent models?

  • Answer :

Surgical precision : Use Micro-Renathane catheters (0.25 mm OD) and confirm placement via dye/latex infusion .

Post-operative care : Monitor recovery via food intake and clinical signs (e.g., absence of lethargy) for ≥2 weeks .

Data acquisition : Employ automated systems (e.g., BioDAQ) with 24-hour resolution to capture feeding microstructure .

Q. How should researchers address conflicting data on CCK-33’s role in obesity or type 2 diabetes?

  • Answer : Conduct longitudinal studies with:

  • Tissue-specific knockout models : To isolate CCK-33’s effects in the intestine vs. CNS.
  • Multi-hormonal profiling : Co-measure insulin, ghrelin, and GLP-1 to assess crosstalk .
  • Human vs. rodent comparisons : Account for species differences in CCK isoform predominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholecystokinin-33 (human)
Reactant of Route 2
Reactant of Route 2
Cholecystokinin-33 (human)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.